molecular formula C12H13NO2 B564681 Methsuximide-d5 CAS No. 1189980-63-9

Methsuximide-d5

Cat. No. B564681
CAS RN: 1189980-63-9
M. Wt: 208.272
InChI Key: AJXPJJZHWIXJCJ-DKFMXDSJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methsuximide-d5 is the deuterium labeled Methsuximide . It is used to control absence seizures (petit mal; a type of seizure in which there is a very short loss of awareness during which the person may stare straight ahead or blink his eyes and does not respond to others) that cannot be treated with other medications . This medicine is an anticonvulsant that works in the brain tissue to stop seizures .


Synthesis Analysis

Methsuximide is one of three succinimides used as anticonvulsants . The other two are methsuximide (N-2-dimethyl-2-phenylsuccinimide) and phensuximide (N-methyl-2-phenylsuccinimide) . The structure of ethosuximide contains a five-membered ring with two negatively charged carbonyl oxygen atoms .


Molecular Structure Analysis

The structure of this compound contains a five-membered ring with two negatively charged carbonyl oxygen atoms . The anticonvulsant effect of the drug is attributed to the “ring nitrogen” situated between the two groups . The drug exists as a racemic mixture of two separate enantiomers because of a chiral carbon at position two of the succinimide ring .


Chemical Reactions Analysis

About 80% of Methsuximide undergoes extensive and predominantly cytochrome P450-mediated metabolism in the liver, and the remainder is excreted unchanged in the urine . Thus, dose adjustments may need to be realized in light of renal or hepatic malfunction .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 208.27 . The chemical formula is C12H8D5NO2 . It is almost completely absorbed after oral administration .

Mechanism of Action

Target of Action

Methsuximide-d5 primarily targets T-type voltage-sensitive calcium channels (VSCCs) . These channels mediate the entry of calcium ions into excitable cells and are involved in a variety of calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, cell division, and cell death .

Mode of Action

This compound binds to T-type VSCCs . By doing so, it modulates the activity of these channels, thereby influencing the entry of calcium ions into the cells . This interaction with its targets leads to changes in the cellular processes that are dependent on calcium ions .

Biochemical Pathways

The binding of this compound to T-type VSCCs affects the calcium-dependent processes in the cells . One of the key effects is the suppression of paroxysmal spike-and-wave patterns associated with lapses of consciousness in absence seizures . This suggests that this compound may influence the biochemical pathways involved in neuronal signaling and synaptic transmission.

Pharmacokinetics

After oral ingestion, this compound is rapidly absorbed, with Tmax values of 1–4 hours for the pharmacologically active metabolite N-desmethylmethsuximide . It is predominantly metabolized in the liver by CYP2C19 to its primary pharmacologically active metabolite, N-desmethylmethsuximide . Less than 1% of an administered dose is excreted as unchanged this compound in urine . The plasma elimination half-life values for this compound in adults are 1.0–2.6 hours .

Result of Action

The primary result of this compound’s action is the suppression of paroxysmal spike-and-wave patterns associated with lapses of consciousness in absence seizures . This leads to an increase in the seizure threshold and a reduction in the frequency of epileptiform attacks . The compound’s action is primarily used for managing childhood absence seizures .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the pharmacokinetics of this compound . Additionally, factors such as renal or hepatic malfunction may necessitate dose adjustments

Safety and Hazards

Methsuximide is classified as having acute toxicity (Oral Category 4, H302) and long-term (chronic) aquatic hazard (Category 3, H412) . It is harmful if swallowed and harmful to aquatic life with long-lasting effects .

Future Directions

Methsuximide may help control your condition but will not cure it . Continue to take Methsuximide even if you feel well . Do not stop taking Methsuximide without talking to your doctor, even if you experience side effects such as unusual changes in behavior or mood .

Biochemical Analysis

Biochemical Properties

Methsuximide-d5 plays a significant role in biochemical reactions, particularly in the context of its anticonvulsant properties. This compound interacts with T-type voltage-sensitive calcium channels, which are crucial for the entry of calcium ions into excitable cells. These channels are involved in various calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, cell division, and cell death . By binding to these channels, this compound suppresses the paroxysmal spike-and-wave patterns associated with lapses of consciousness in absence seizures .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound’s interaction with T-type voltage-sensitive calcium channels affects the entry of calcium ions into cells, which in turn impacts muscle contraction, hormone or neurotransmitter release, and gene expression . Additionally, this compound can alter cell motility, cell division, and cell death by modulating calcium-dependent processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to T-type voltage-sensitive calcium channels. By binding to these channels, this compound inhibits the entry of calcium ions into excitable cells, thereby suppressing the paroxysmal spike-and-wave activity associated with absence seizures . This inhibition leads to a reduction in the frequency of epileptiform attacks by depressing the motor cortex and elevating the threshold of the central nervous system to convulsive stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is rapidly absorbed after oral ingestion, with Tmax values of 1–4 hours for its pharmacologically active metabolite, N-desmethylmethsuximide . The stability and degradation of this compound are influenced by its metabolic pathways, which involve rapid metabolism in the liver to N-desmethylmethsuximide, followed by hydroxylation by CYP2C19 . Long-term effects on cellular function can be observed in in vitro and in vivo studies, with plasma elimination half-life values for this compound ranging from 1.0 to 2.6 hours in adults .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In dogs, plasma methsuximide levels follow a two-compartment open model, while its major metabolite, 2-methyl-2-phenylsuccinimide, follows a one-compartment open model . The metabolite accounts for 40% of the overall elimination of this compound, with a half-life of 15 hours, much greater than that of the parent drug (1-3.5 hours) . High doses of this compound can lead to toxic effects, including extended, profound coma in cases of overdose .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is rapidly metabolized in the liver to its primary pharmacologically active metabolite, N-desmethylmethsuximide, which is subsequently hydroxylated by CYP2C19 . The metabolic pathways of this compound also involve N-demethylation, aromatic hydroxylation (epoxidation), and aliphatic hydroxylation . These pathways can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics of the compound.

Transport and Distribution

This compound is rapidly absorbed after oral ingestion, with Tmax values of 1–4 hours for its pharmacologically active metabolite, N-desmethylmethsuximide . The plasma protein binding of N-desmethylmethsuximide is 45–60% . This compound is distributed rapidly into most major tissues and organs, with less than 1% of an administered dose excreted as unchanged this compound in urine . The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is influenced by its metabolic pathways and interactions with biomolecules. This compound is rapidly metabolized in the liver to its primary pharmacologically active metabolite, N-desmethylmethsuximide, which is subsequently hydroxylated by CYP2C19 . The localization of this compound within specific compartments or organelles can be directed by targeting signals or post-translational modifications, affecting its activity and function.

properties

IUPAC Name

1,3-dimethyl-3-(2,3,4,5,6-pentadeuteriophenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-12(9-6-4-3-5-7-9)8-10(14)13(2)11(12)15/h3-7H,8H2,1-2H3/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXPJJZHWIXJCJ-DKFMXDSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(C1=O)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CC(=O)N(C2=O)C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676024
Record name 1,3-Dimethyl-3-(~2~H_5_)phenylpyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1189980-63-9
Record name 1,3-Dimethyl-3-(~2~H_5_)phenylpyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.